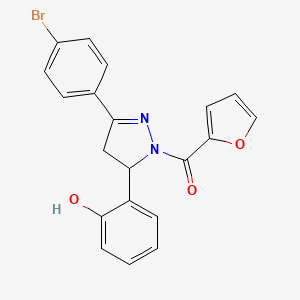

(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Description

The compound "(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone" is a pyrazoline derivative featuring a 4-bromophenyl group at position 3, a 2-hydroxyphenyl group at position 5, and a furan-2-yl methanone substituent. Its structure combines aromatic, heterocyclic, and electron-withdrawing groups, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name |

[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O3/c21-14-9-7-13(8-10-14)16-12-17(15-4-1-2-5-18(15)24)23(22-16)20(25)19-6-3-11-26-19/h1-11,17,24H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJPDTRBRSOALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings related to its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 435.71 g/mol. The structure includes a pyrazole ring, which is known for its significant biological activity. The presence of bromine and hydroxyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, derivatives similar to the compound have shown notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated that certain pyrazole derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against Salmonella spp. .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 1 | Salmonella spp. | 62.5 | Antimicrobial |

| Compound 2 | Staphylococcus aureus | 50 | Antimicrobial |

| Compound 3 | Escherichia coli | 75 | Antimicrobial |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of significant interest. Research indicates that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth. For example, compounds have been found to exhibit inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 | BRAF Inhibition |

| Compound B | A549 (Lung Cancer) | 15 | EGFR Inhibition |

| Compound C | HeLa (Cervical Cancer) | 12 | Telomerase Inhibition |

Case Studies

- Study on Antimicrobial Effects : A study evaluated the efficacy of a series of pyrazole derivatives against Salmonella spp. and reported a significant reduction in biofilm formation alongside antibacterial activity . The results indicated that structural modifications could enhance efficacy.

- Anticancer Evaluation : Another investigation focused on the anticancer properties of pyrazole derivatives against various cancer cell lines. The study found that specific substitutions on the pyrazole ring could lead to improved potency against resistant cancer types .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-bromophenyl and 2-hydroxyphenyl derivatives with furan-based moieties through methods such as cyclization or condensation reactions. Characterization techniques like NMR, IR spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds .

Antioxidant Properties

Research indicates that derivatives of pyrazole, including the target compound, exhibit significant antioxidant properties. Molecular docking studies have shown that these compounds can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activities in various in vitro models. Studies suggest that it inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives. The target compound has shown promising results against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Computational Studies

Computational chemistry plays a vital role in understanding the properties and behaviors of this compound. Density Functional Theory (DFT) calculations have been utilized to predict its electronic properties, molecular stability, and reactivity patterns. These studies provide insights into its potential applications in medicinal chemistry and materials science .

Pyrazole Derivatives in Drug Development

A recent study focusing on pyrazole derivatives highlighted their effectiveness as anti-tubercular agents. The structural modifications similar to those found in (3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone were shown to enhance biological activity against Mycobacterium tuberculosis .

Environmental Applications

Research has also explored the use of pyrazole derivatives in environmental chemistry, particularly in developing sensors for detecting pollutants. The unique electronic properties of these compounds allow for their application in creating sensitive detection systems for environmental monitoring .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Several pyrazoline derivatives with halogenated aryl groups have been synthesized and characterized. For example:

- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro derivative).

- Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (fluoro derivative).

Both compounds exhibit isostructurality despite halogen differences, as confirmed by X-ray crystallography using SHELXL . However, bromine’s larger atomic radius compared to chlorine or fluorine may alter crystal packing and intermolecular interactions (e.g., halogen bonding), which are critical in drug design for target binding .

Pyrazolines with Hydroxyphenyl Groups

The presence of a 2-hydroxyphenyl group distinguishes the target compound from analogues like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (, Ref. 14). For instance, 3-(4-chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)-methanone () demonstrates how hydroxyl groups stabilize crystal lattices via O–H···N interactions .

Methanone Substituent Variations

Replacing the furan-2-yl methanone with other aromatic groups significantly impacts electronic and steric properties:

- Thiophene-based analogue : "3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole" () swaps furan for thiophene. Thiophene’s higher electron density may enhance π-π stacking but reduce metabolic stability compared to furan.

Key Research Findings

Data Tables

Table 1. Structural Comparison of Selected Pyrazoline Derivatives

Table 2. Crystallographic Parameters (Selected Examples)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.